molecular formula C17H17N3O2S B7736998 2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile

2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile

Cat. No.: B7736998
M. Wt: 327.4 g/mol
InChI Key: RMDGFLQEWWTNIL-UHFFFAOYSA-N
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Description

2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile is a complex organic compound with a unique structure that combines a pyrimidine ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, introduction of the sulfanyl group, and attachment of the 3,4-dimethylphenyl and oxoethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo groups can be reduced to hydroxyl groups under appropriate conditions.

    Substitution: The phenyl and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxo groups can produce hydroxyl derivatives.

Scientific Research Applications

2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery.

    Medicine: It may exhibit pharmacological activities, such as antimicrobial or anticancer properties, which can be explored for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl [(3,4-dimethylphenyl)sulfanyl]acetate
  • N-(2,5-Dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Uniqueness

2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-4-14-13(8-18)16(22)20-17(19-14)23-9-15(21)12-6-5-10(2)11(3)7-12/h5-7H,4,9H2,1-3H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDGFLQEWWTNIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)N=C(N1)SCC(=O)C2=CC(=C(C=C2)C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=O)N=C(N1)SCC(=O)C2=CC(=C(C=C2)C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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